2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid
CAS No.: 67822-74-6
Cat. No.: VC2412518
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67822-74-6 |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H15NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,19,20) |
| Standard InChI Key | AFBFBNPENNMENY-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
| Canonical SMILES | C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Basic Information
2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound characterized by its unique structural features combining a cyclohexyl group, a dioxoisoindoline core, and a carboxylic acid functional group. This compound is registered in chemical databases with specific identifiers that facilitate its recognition in scientific literature and commercial catalogs .
The compound is formally identified by its CAS Registry Number 67822-74-6, which serves as its unique identifier within chemical databases and regulatory systems . This registry number is essential for tracking the compound across different nomenclature systems and ensures precise identification despite the various naming conventions that might be applied to its structure .
Nomenclature and Synonyms
The compound is known by several names in chemical literature and databases, which reflects both its structural characteristics and historical naming conventions. The primary systematic names include:
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2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid
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2-Cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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1H-Isoindole-5-carboxylic acid, 2-cyclohexyl-2,3-dihydro-1,3-dioxo-
These naming variations follow different chemical nomenclature rules but all describe the same molecular structure . The presence of multiple synonyms is common for complex organic molecules and reflects the evolution of chemical naming conventions over time.
Structural Characteristics
Molecular Structure
The molecule consists of several key structural components that define its chemical behavior:
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A cyclohexyl group (C₆H₁₁-) attached to the nitrogen atom
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A dioxoisoindoline core containing two carbonyl groups
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A carboxylic acid (-COOH) substituent at position 5 of the isoindoline ring system
This arrangement creates a molecule with specific spatial organization and electronic distribution that influences its chemical reactivity and potential applications . The cyclohexyl group provides hydrophobic character, while the carboxylic acid offers potential for hydrogen bonding and further derivatization.
Molecular Formula and Weight
The empirical details of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| SMILES Notation | O=C(O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
These fundamental properties establish the basic identity of the compound and provide critical information for analytical methods and synthesis procedures .
Physical and Chemical Properties
Physical State and Appearance
Based on its structure and similar compounds, 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid likely exists as a crystalline solid at room temperature and standard pressure. The presence of the carboxylic acid functional group suggests it would have a relatively high melting point compared to similar molecular weight compounds lacking hydrogen bonding capabilities .
Solubility Profile
The compound contains both polar and non-polar regions, giving it interesting solubility characteristics:
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The carboxylic acid group contributes hydrophilic properties and would enhance solubility in polar solvents
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The cyclohexyl group adds hydrophobic character that would improve solubility in less polar organic solvents
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At appropriate pH values, the carboxylic acid can be deprotonated, potentially enhancing water solubility as the carboxylate salt
This combination of structural elements creates a compound with amphiphilic properties that could be valuable for certain applications requiring interface activity .
Chemical Reactivity
Functional Group Reactivity
The compound contains several reactive functional groups that define its chemical behavior:
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The carboxylic acid group can participate in:
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Esterification reactions
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Amide formation
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Salt formation with bases
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Decarboxylation under certain conditions
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The imide system (dioxoisoindoline) exhibits characteristic reactivity:
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Potential for ring-opening reactions with nucleophiles
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Susceptibility to hydrolysis under basic conditions
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Possible photochemical reactions
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These reactive centers make the compound versatile for chemical transformations and derivatization .
Stability Considerations
The aromatic character of the isoindoline core provides structural stability, while the imide functional group may be susceptible to hydrolysis under extreme pH conditions. The cyclohexyl substituent generally enhances stability toward oxidation compared to unsaturated substituents .
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds exist, differing primarily in the nature of the substituents:
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| Ethyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate | Ethyl ester instead of carboxylic acid | Not specified in search results |
| 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid | Additional carboxylic acid on cyclohexyl ring | 53624-39-8 |
| 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid | Allyl group instead of cyclohexyl | 41441-42-3 |
These structural variations can significantly impact the physical properties and potential applications of these compounds .
Functional Group Modifications
The most common modifications to the base structure include:
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Esterification of the carboxylic acid group
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Variations in the N-substituent (cyclohexyl group)
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Additional substitution on the aromatic ring
Each modification alters the compound's physical properties, reactivity, and potential applications in different fields .
Synthesis and Preparation
Purification Methods
Purification of this class of compounds usually employs:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Possibly precipitation as salts followed by regeneration of the free acid
The presence of the carboxylic acid group offers additional purification options through acid-base extraction techniques .
Analytical Characterization
Spectroscopic Properties
For compounds of this structural class, characteristic spectroscopic features would typically include:
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NMR Spectroscopy:
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Distinctive aromatic proton signals from the isoindoline core
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Complex multiplets from the cyclohexyl ring system
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Characteristic carboxylic acid proton signal (typically broad)
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IR Spectroscopy:
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Strong carbonyl stretching bands from both the imide and carboxylic acid functions
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O-H stretching from the carboxylic acid
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C-H stretching patterns characteristic of the cyclohexyl ring
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Mass Spectrometry:
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Molecular ion peak at m/z corresponding to its molecular weight (273)
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Fragmentation patterns involving loss of the cyclohexyl group and decarboxylation
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These spectroscopic properties facilitate the identification and purity assessment of the compound .
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